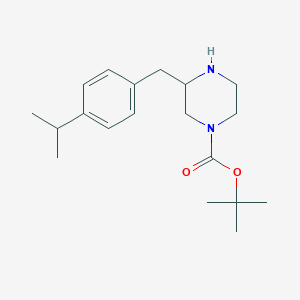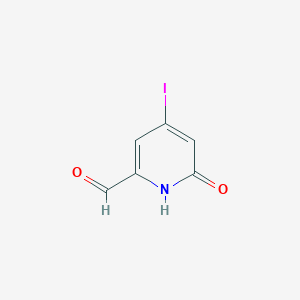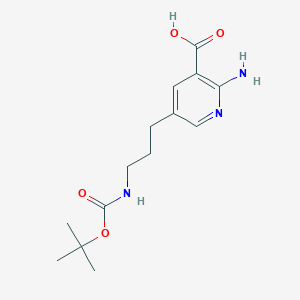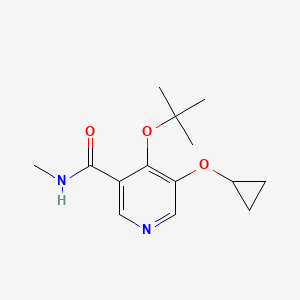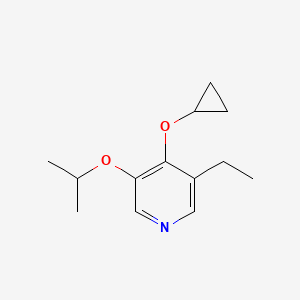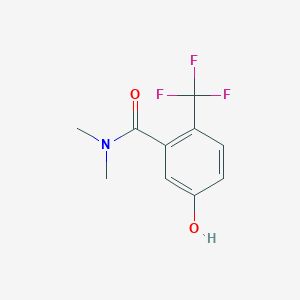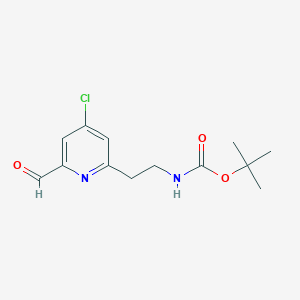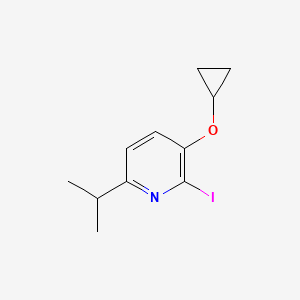
3-Cyclopropoxy-2-iodo-6-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is a chemical compound with the molecular formula C11H14INO and a molecular weight of 303.14 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and an isopropyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the pyridine ring. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a cyclopropyl halide, while the isopropyl group can be added via an alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The cyclopropoxy and isopropyl groups can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-iodo-2-(propan-2-yl)pyridine: Similar structure but with different positions of the substituents.
Other Iodopyridines: Compounds with iodine atoms attached to the pyridine ring at different positions.
Uniqueness
3-Cyclopropoxy-2-iodo-6-(propan-2-yl)pyridine is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications in synthesis. The presence of the cyclopropoxy group adds steric hindrance, which can affect the compound’s behavior in chemical reactions .
Properties
Molecular Formula |
C11H14INO |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-iodo-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14INO/c1-7(2)9-5-6-10(11(12)13-9)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
YMOXBOYINPPXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


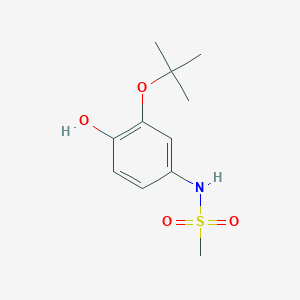


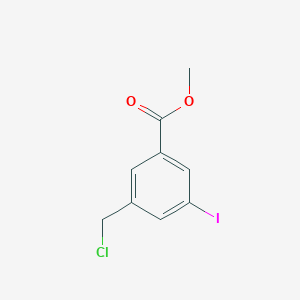
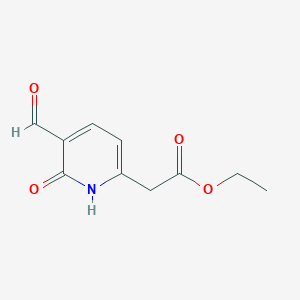
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
